molecular formula Mn2O7P2 B077166 Dimanganese diphosphate CAS No. 13446-44-1

Dimanganese diphosphate

Cat. No.: B077166
CAS No.: 13446-44-1
M. Wt: 283.82 g/mol
InChI Key: DCPYPDGUEOUKHG-UHFFFAOYSA-J
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimanganese diphosphate can be synthesized through the reaction of manganese(II) hydroxide with pyrophosphoric acid. The reaction is typically carried out in an aqueous solution, where manganese(II) hydroxide is slowly added to a solution of pyrophosphoric acid. The resulting product is then separated and dried to obtain this compound .

Industrial Production Methods: In industrial settings, this compound can be produced by heating ammonium manganese phosphate (NH₄MnPO₄·6H₂O) at high temperatures (around 1350 K) in an evacuated platinum tube. This method allows for the preparation of single crystals of this compound .

Chemical Reactions Analysis

Types of Reactions: Dimanganese diphosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state manganese compounds.

    Reduction: It can act as a reducing agent in certain chemical reactions.

    Substitution: It can participate in substitution reactions where one of its components is replaced by another chemical species.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and permanganate.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Reactions often involve reagents like phosphoric acid or other phosphate compounds.

Major Products Formed:

    Oxidation: Higher oxidation state manganese compounds.

    Reduction: Manganese(II) compounds.

    Substitution: Various substituted phosphate compounds.

Scientific Research Applications

Dimanganese diphosphate has several scientific research applications:

Mechanism of Action

The mechanism by which dimanganese diphosphate exerts its effects involves its ability to participate in redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The molecular targets and pathways involved include interactions with various enzymes and substrates, leading to changes in their oxidation states and catalytic activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural arrangement and ability to act as both an oxidizing and reducing agent. Its applications in various fields, such as enzyme assays and battery materials, highlight its versatility and importance in scientific research .

Properties

IUPAC Name

manganese(2+);phosphonato phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Mn.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPYPDGUEOUKHG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn+2].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Mn2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13446-44-1
Record name Diphosphoric acid, manganese(2+) salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimanganese diphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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